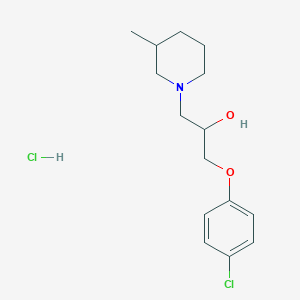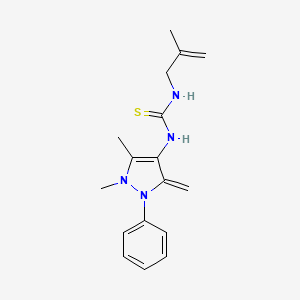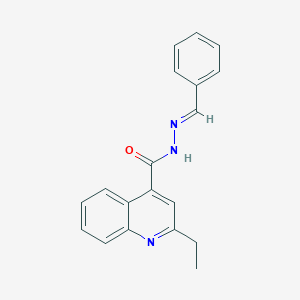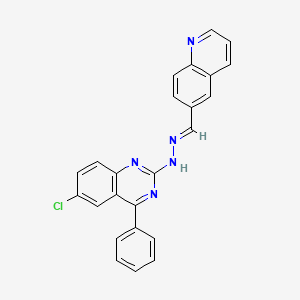
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as Propranolol, is a beta-blocker drug that is widely used in the medical field. It was first synthesized in 1964 by James W. Black, a Scottish pharmacologist, and has since become an essential medication in the treatment of various cardiovascular and non-cardiovascular diseases.
Mécanisme D'action
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This compound also inhibits the release of norepinephrine from sympathetic nerve endings, which contributes to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and oxygen demand by the heart. This compound also decreases the production of adrenaline and noradrenaline, which are responsible for the symptoms of anxiety and panic attacks.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride is widely used in laboratory experiments to study the physiological effects of beta-blockers. It is relatively easy to synthesize and has a well-established mechanism of action. However, it has several limitations, including its non-selective nature, which can lead to unwanted side effects. It is also metabolized by the liver, which can affect its efficacy in some individuals.
Orientations Futures
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride has several potential future directions for research. It has been shown to be effective in the treatment of PTSD and stage fright, and further studies could explore its potential in other anxiety disorders. This compound's effects on memory consolidation have also been studied, and future research could explore its potential in the treatment of memory-related disorders. Additionally, the development of selective beta-blockers could lead to fewer side effects and improved efficacy.
Conclusion:
In conclusion, this compound is a widely used beta-blocker drug that has several applications in the medical field. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be an important medication in the treatment of various medical conditions, and further research could lead to improved efficacy and reduced side effects.
Applications De Recherche Scientifique
1-(4-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic potential in various medical conditions. It is commonly used in the treatment of hypertension, angina, arrhythmias, and heart failure. Besides, it has been shown to be effective in the treatment of migraine, anxiety, and essential tremors. This compound has also been used in the treatment of post-traumatic stress disorder (PTSD) and stage fright.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-3-2-8-17(9-12)10-14(18)11-19-15-6-4-13(16)5-7-15;/h4-7,12,14,18H,2-3,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJDDACFQHJDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3889327.png)

![3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889335.png)

![3-[3-(4-bromophenyl)acryloyl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B3889364.png)
![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![2-methoxy-1-naphthaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3889370.png)
![7-bromo-4-[3-(4-morpholinyl)propanoyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)

![3-[(3-phenoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)

![7-(2-methoxyethyl)-2-[4-(methylthio)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3889385.png)
